Home > Products > Screening Compounds P98856 > Anileridine hydrochloride
Anileridine hydrochloride - 53421-22-0

Anileridine hydrochloride

Catalog Number: EVT-428665
CAS Number: 53421-22-0
Molecular Formula: C22H30Cl2N2O2
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anileridine dihydrochloride is a hydrochloride salt prepared from anileridine and 2 equivalents of hydrogen chloride. It has a role as an opioid analgesic. It contains an anileridine(2+).
Anileridine Hydrochloride is the hydrochloride salt form of anileridine, an opioid receptor agonist belonging to the piperidine class with analgesic activity. By binding to and activating opioid receptors in the central nervous sytem (CNS), anileridine mimics the endogenous opioids resulting in a decrease of nociceptve neurotransmitters and eventually an analgesic effect.
Source and Classification

Anileridine is classified as a narcotic analgesic and is recognized under various names, including Leritine and ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenyl-4-piperidinecarboxylate. Its chemical formula is C22H28N2O2C_{22}H_{28}N_{2}O_{2}, with a molar mass of approximately 352.47 g/mol . The compound functions as an agonist at the mu-opioid receptor, which plays a crucial role in its analgesic properties .

Synthesis Analysis

The synthesis of anileridine has been described through various methods. A notable approach involves a two-step reaction process:

  1. First Step: The starting material, a sulfonate derivative, is reacted with p-aminophenylethylamine under controlled temperature (120-140 °C) for 12 to 24 hours in a closed reactor. The reaction conditions are optimized to minimize byproducts and maximize yield.
  2. Second Step: The intermediate compound undergoes alcoholysis in an ethanol solution containing concentrated sulfuric acid. This step yields anileridine with reported yields exceeding 80% .

This synthesis method emphasizes high efficiency and reduced production costs compared to previous methodologies that required expensive catalysts and multi-step processes.

Molecular Structure Analysis

Anileridine's molecular structure features a piperidine ring substituted with an ethyl group and a para-aminophenyl group. The structural formula can be represented as:

Anileridine C22H28N2O2\text{Anileridine }C_{22}H_{28}N_{2}O_{2}

Key Structural Features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Aromatic Substituents: The presence of a para-aminophenyl group enhances its analgesic potency.
  • Functional Groups: Includes an ester functional group which contributes to its pharmacological activity .
Chemical Reactions Analysis

Anileridine participates in several chemical reactions typical of opioid compounds. These include:

  • Hydrogenation Reactions: To modify the piperidine structure or introduce additional functional groups.
  • Esterification: Involving the conversion of acids into esters, which may be relevant for prodrug formulations.
  • Degradation Reactions: Under certain conditions, anileridine can degrade into other compounds, impacting its efficacy and safety profile.
Mechanism of Action

Anileridine exerts its analgesic effects primarily through agonism at the mu-opioid receptors located in the central nervous system. Upon binding to these receptors, it mimics the action of endogenous opioids, leading to:

  • Inhibition of Pain Transmission: Reducing the perception of pain signals.
  • Alteration of Emotional Response: Modifying how pain is perceived emotionally, contributing to its analgesic effects.

The onset of action occurs within 15 minutes post-administration, with effects lasting approximately 2–3 hours .

Physical and Chemical Properties Analysis

Anileridine exhibits several notable physical and chemical properties:

PropertyValue
Melting Point275-277 °C
Solubility0.0124 mg/mL
LogP (partition coefficient)3.7
Protein Binding> 95%
pKa (strongest basic)8.88
Polar Surface Area55.56 Ų

These properties indicate that anileridine is relatively lipophilic, which aids in its absorption across biological membranes .

Applications

Scientific Applications:

  • Pain Management: Used in various clinical settings for treating moderate to severe pain.
  • Research Studies: Investigated for its pharmacokinetic properties and potential alternative formulations.

Despite its efficacy, anileridine's use is constrained by its classification as a controlled substance under international law due to the potential for abuse and dependence .

Historical Development and Evolution of Anileridine Hydrochloride

Discovery and Early Synthesis by Merck & Co. in the 1950s

Anileridine hydrochloride emerged as a significant pharmaceutical innovation through the research efforts of Merck & Co. during the 1950s. Patented in 1957 under the trade name Leritine, this synthetic analgesic represented a strategic expansion within the piperidine class of pain management agents [1] [6]. The compound was developed through systematic structural modification of existing analgesic scaffolds, specifically targeting enhanced potency and efficacy. Merck's chemists, including Chemerda and Cutler, spearheaded the synthesis and optimization processes, culminating in U.S. Patent 2,897,204 in 1959, which detailed methods for producing substituted piperidines including anileridine [1]. Early pharmacological evaluations demonstrated substantial analgesic activity, with Orahovats et al. (1957) reporting in foundational studies that anileridine exhibited 10-12 times greater potency than pethidine (meperidine) in animal models, alongside notable oral bioavailability and a potentially improved side effect profile [1] [6]. This promising pharmacological profile positioned anileridine as a compelling clinical candidate during an era of intensive opioid development.

Structural Modifications from Pethidine: Role of N-Aminophenethyl Substitution

Anileridine's molecular design constituted a deliberate and strategic departure from the pethidine framework. Chemists at Merck replaced pethidine's N-methyl group with an N-2-(4-aminophenyl)ethyl moiety, resulting in the systematic chemical name: ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate [1] [2]. This structural alteration proved pivotal, with Elpern et al. (as referenced in the UNODC Bulletin) identifying the N-aralkyl substitution, particularly the p-aminophenethyl group, as a critical determinant of enhanced analgesic potency within the piperidine class [6].

Table 1: Structural Comparison of Pethidine and Anileridine Hydrochloride

Structural FeaturePethidineAnileridine Hydrochloride
Core Structure4-Phenylpiperidine4-Phenylpiperidine
N-SubstituentN-methylN-[2-(4-aminophenyl)ethyl]
Ester GroupEthyl 4-carboxylateEthyl 4-carboxylate
Aromatic ModificationPhenyl at C4Phenyl at C4 + 4-aminophenyl on nitrogen
Molecular Formula (Free base)C15H21NO2C22H28N2O2
Molecular Weight (Free base)247.338 g/mol352.478 g/mol
Key Structural InnovationBaseline structureN-aminophenethyl substitution

Research highlighted in the UNODC Bulletin (1957) demonstrated that this N-aralkyl substitution strategy significantly boosted analgesic efficacy. The p-aminophenethyl group optimally engaged with analgesic receptor sites, with elongation of the chain linking the aromatic ring to the piperidine nitrogen (e.g., to three methylenes) or introduction of unsaturation (e.g., cinnamyl derivatives) further modulating activity [6]. The primary aromatic amine within the N-substituent distinguished anileridine from simple phenethyl derivatives and contributed to its unique physicochemical and receptor-binding properties. This modification exemplifies the mid-20th century trend in analgesic rational design – modifying established scaffolds like pethidine to enhance pharmacological performance through targeted structural changes [1] [6].

Timeline of Global Pharmaceutical Adoption and Discontinuation

Anileridine hydrochloride (Leritine) experienced a characteristic arc of pharmaceutical adoption followed by widespread discontinuation:

  • 1957-1960s: Following its synthesis and patenting, anileridine entered clinical use, gaining approval in multiple countries including the United States, Canada, and the United Kingdom. It was marketed primarily for moderate to severe pain management and investigated as a pre-anaesthetic medication [1] [5]. Studies during this period, such as the double-blind trials reported by Ciliberti and Eddy (1961), evaluated its efficacy as a pre-anaesthetic agent compared to morphine, oxymorphone, and placebo, establishing its clinical utility [5].
  • 1970s-1980s: Anileridine was incorporated into stringent international drug control frameworks. In the United States, it was placed into Schedule II of the Controlled Substances Act (1970) under the Administrative Controlled Substances Code Number (ACSCN) 9020, recognizing its high abuse potential alongside accepted medical uses [1]. Similar scheduling occurred internationally under UN treaties.
  • 1990s-2001: Market withdrawal commenced. Canada formally cancelled the market authorization for Leritine Tablets (25 mg) on June 1, 2001 [4]. The United States ceased domestic manufacturing, reflected in the Drug Enforcement Administration (DEA) setting a zero aggregate manufacturing quota for anileridine by 2014 [1].
  • Current Status: Anileridine hydrochloride is no longer manufactured in the US, Canada, or most major pharmaceutical markets. It remains listed under international controls (e.g., AU: S8, BR: Class A1, DE: Anlage I, US: Schedule II) but is not commercially available as a therapeutic agent [1] [2] [4].

Table 2: Regulatory Status and Discontinuation Timeline of Anileridine Hydrochloride

PeriodRegulatory/Market EventJurisdiction/RegionEvidence
1957-1959Patent granted, initial clinical introductionUS (Merck & Co.)US Patent 2,897,204 [1]
1960sAdoption for clinical use, pre-anaesthetic studiesUS, Canada, UK, othersClinical evaluation reports [5]
1970Placed in Schedule II (Controlled Substances Act)United StatesDEA Scheduling [1]
Pre-2000Marketed under brand name Leritine (Tablets, Injection)Multiple (incl. US, Canada)Canadian Product Information (DIN 00010014) [4]
June 2001Market authorization cancellation (Leritine Tablets)CanadaHealth Canada Database [4]
By 2014Zero manufacturing quota setUnited StatesDEA Federal Register Notice [1]
PresentNot manufactured, Schedule II controlled substanceUnited StatesDEA/UNODC controls [1]
PresentDiscontinued, controlled substanceCanada, EU, most major marketsDiscontinued Drug Lists [1] [4]

The discontinuation stemmed from a confluence of factors, including the emergence of alternative opioids with perceived superior profiles (e.g., longer duration, different side effect spectra), the complexity of its synthesis and cost relative to other analgesics, and potentially the accumulating understanding of risks associated with many potent opioids, although specific safety issues directly causing its withdrawal are not well-documented in the available literature [1] [4]. Its legacy persists primarily in the history of opioid development as an example of rational structural modification of the pethidine core.

Properties

CAS Number

53421-22-0

Product Name

Anileridine hydrochloride

IUPAC Name

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride

Molecular Formula

C22H30Cl2N2O2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C22H28N2O2.2ClH/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;;/h3-11H,2,12-17,23H2,1H3;2*1H

InChI Key

ZYTHLJLPPSSDIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.